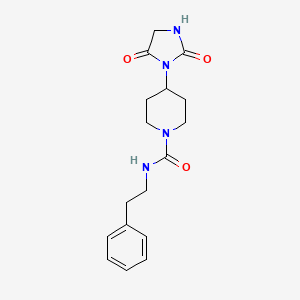

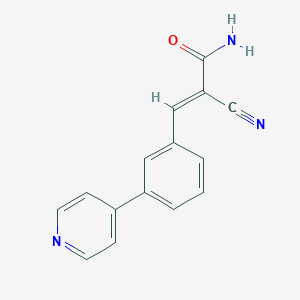

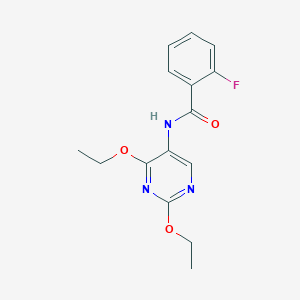

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is a compound that contains the acrylamide residue, which is potentially biologically active and can act as a precursor in many organic syntheses .

Synthesis Analysis

This compound was synthesized in 90% yield from the condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 minutes .Molecular Structure Analysis

The structure of this compound was determined using NMR spectroscopy and single crystal X-ray diffraction .Chemical Reactions Analysis

The synthesis of this compound involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide . This reaction is part of a broader class of reactions involving the formation of heterocycles containing both pyrazole and thiophene moieties .科学的研究の応用

Synthesis and Structural Determination

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized with a high yield from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide under basic conditions. Its structure was confirmed using NMR spectroscopy and single-crystal X-ray diffraction, illustrating the compound's versatility for chemical synthesis and structural analysis applications (Kariuki et al., 2022).

Herbicidal Activity

2-Cyano-3-substituted-pyridinemethylaminoacrylates, closely related to the target compound, were synthesized and evaluated for herbicidal activity. These compounds, serving as PSII electron transport inhibitors, showed significant herbicidal effects at low doses, indicating the potential of cyanoacrylamide derivatives in agricultural chemistry (Wang et al., 2003).

Dye-Sensitized Solar Cells

The incorporation of 2-cyanoacrylamide derivatives into organic dyes for dye-sensitized solar cells (DSSCs) has shown promising results. These compounds, acting as electron donors or acceptors, significantly affect the solar-to-electrical energy conversion efficiency, highlighting their importance in renewable energy research (Qin et al., 2007).

Antioxidant and Neuroprotective Activities

Novel indane-amide derivatives containing 2-cyanoacrylamide moieties have been synthesized and tested for their antioxidant activities. Some compounds showed promising activities, indicating the potential for developing new antioxidant and neuroprotective drugs, especially for conditions like Alzheimer's disease (Mohamed & El-Sayed, 2019).

Corrosion Inhibition

Acrylamide derivatives, including those with a 2-cyano group, have been explored as corrosion inhibitors for copper in nitric acid solutions. Their effectiveness, determined through various chemical and electrochemical methods, underscores the potential for these compounds in protecting metals against corrosion (Abu-Rayyan et al., 2022).

作用機序

Target of Action

Compounds containing the acrylamide residue are potentially biologically active and can act as precursors in many organic syntheses .

Mode of Action

It has been suggested that the π-π interaction is enhanced, blocking the radiative deactivation pathways . This suggests that the compound may interact with its targets through π-π interactions, a type of non-covalent interaction between aromatic rings.

Biochemical Pathways

Compounds with similar structures have been shown to induce various nuclear features such as chromatin fragmentation and condensation , suggesting that this compound may also affect nuclear processes.

Result of Action

Similar compounds have been shown to induce changes in nuclear features , suggesting that this compound may have similar effects.

特性

IUPAC Name |

(E)-2-cyano-3-(3-pyridin-4-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c16-10-14(15(17)19)9-11-2-1-3-13(8-11)12-4-6-18-7-5-12/h1-9H,(H2,17,19)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSRZVMJSOFOHL-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C2=CC=NC=C2)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide](/img/structure/B2958061.png)

![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)

![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)

![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)

![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)

![5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2958076.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(m-tolyl)acetamide](/img/structure/B2958079.png)